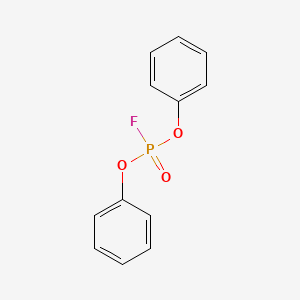
Diphenyl phosphorofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl phosphorofluoridate is an organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)F. It is a colorless liquid that is sensitive to moisture and hydrolysis. This compound is known for its role as a potent inhibitor of serine proteases, making it significant in biochemical research and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Diphenyl phosphorofluoridate can be synthesized through the reaction of diphenyl phosphorochloridate with potassium fluoride in an anhydrous solvent such as acetonitrile. The reaction typically proceeds at room temperature and requires careful handling due to the sensitivity of the reagents to moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and closed reactors helps in maintaining anhydrous conditions and minimizing exposure to moisture.
化学反応の分析
Types of Reactions: Diphenyl phosphorofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenyl phosphate and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents like acetonitrile and dichloromethane are typically used to prevent hydrolysis.
Major Products:
Phosphoramidates: Formed from the reaction with amines.
Phosphates: Formed from the reaction with alcohols.
Hydrolysis Products: Diphenyl phosphate and hydrogen fluoride.
科学的研究の応用
Diphenyl phosphorofluoridate has a wide range of applications in scientific research:
Biochemistry: It is used as an inhibitor of serine proteases, which are enzymes that play crucial roles in various biological processes.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors for therapeutic purposes.
Industrial Chemistry: It serves as a reagent in the synthesis of other organophosphorus compounds.
Molecular Biology: It is employed in the study of enzyme mechanisms and protein interactions.
作用機序
Diphenyl phosphorofluoridate exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the phosphorylation of the serine residue in the active site of the enzyme, leading to the formation of a stable phospho-enzyme complex. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
類似化合物との比較
Diisopropyl phosphorofluoridate: Another organophosphorus compound with similar inhibitory effects on serine proteases.
Diphenyl phosphorochloridate: A precursor in the synthesis of diphenyl phosphorofluoridate.
Uniqueness: this compound is unique due to its specific reactivity with serine proteases and its stability under anhydrous conditions. Its ability to form stable phospho-enzyme complexes makes it a valuable tool in biochemical research.
特性
CAS番号 |
403-65-6 |
|---|---|
分子式 |
C12H10FO3P |
分子量 |
252.18 g/mol |
IUPAC名 |
[fluoro(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H10FO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChIキー |
XFKSLARHPIQBFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
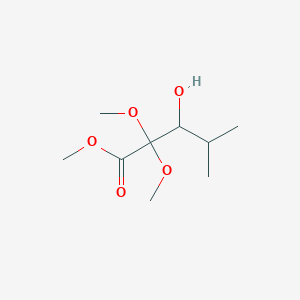
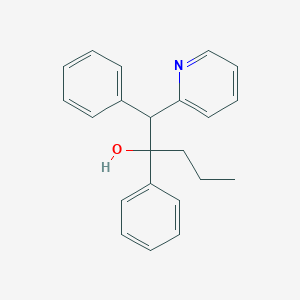
![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
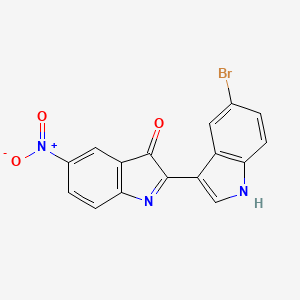
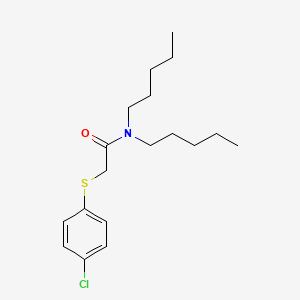
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
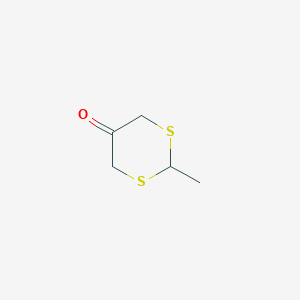
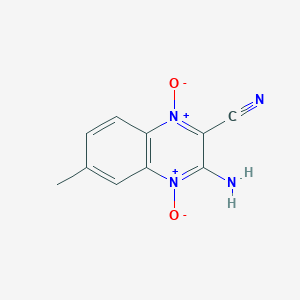

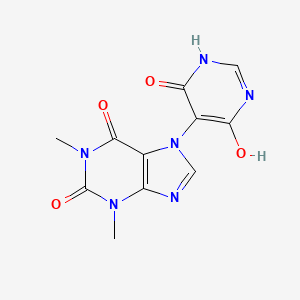
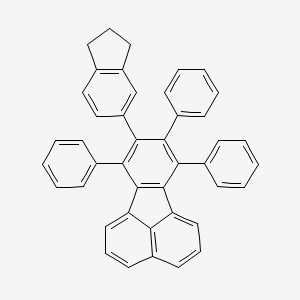
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
